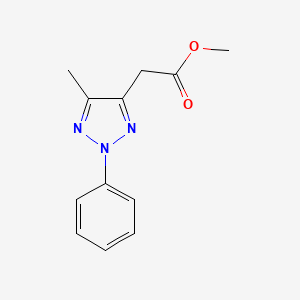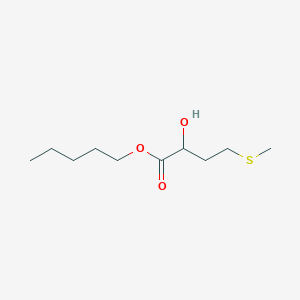
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and ethyl acetoacetate.
Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction between 4-chlorobenzaldehyde and methylamine, followed by cyclization with ethyl acetoacetate.
Esterification: The resulting imidazole derivative is then esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid ethyl ester: Similar structure but different substitution pattern.
1,4-Dimethyl-1H-imidazole-5-carboxylic acid ethyl ester: Lacks the 4-chlorophenyl group.
2-Phenyl-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester: Substitution of the 4-chlorophenyl group with a phenyl group.
Uniqueness
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester is unique due to the presence of both the 4-chlorophenyl and 1,4-dimethyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
649557-67-5 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)16-13(17(12)3)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3 |
InChI Key |
LIMKDAZGGJMNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)


![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)

![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)


![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)


